tert-butyl 5-chloro-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
2-Boc-5-chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the tetrahydroisoquinoline family. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom, and two methoxy groups on the tetrahydroisoquinoline core. Tetrahydroisoquinolines are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-5-chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from commercially available precursors. One common method involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing purification steps, and employing continuous flow chemistry techniques to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-Boc-5-chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Formation of dihydroisoquinoline derivatives.
Substitution: Halogen exchange or nucleophilic substitution at the chlorine position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like sodium methoxide or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines and their oxidized or reduced derivatives .
Scientific Research Applications
2-Boc-5-chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Boc-5-chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes and receptors, influencing cellular processes such as signal transduction and gene expression . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the Boc protecting group and chlorine atom.
5-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the Boc group.
2-Boc-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the chlorine atom.
Uniqueness
2-Boc-5-chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the Boc protecting group, chlorine atom, and methoxy groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .
Properties
Molecular Formula |
C16H22ClNO4 |
---|---|
Molecular Weight |
327.80 g/mol |
IUPAC Name |
tert-butyl 5-chloro-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H22ClNO4/c1-16(2,3)22-15(19)18-7-6-11-10(9-18)8-12(20-4)14(21-5)13(11)17/h8H,6-7,9H2,1-5H3 |
InChI Key |
ZNWDZOHQYMPSFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C(=C(C=C2C1)OC)OC)Cl |
Origin of Product |
United States |
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